![molecular formula C6H12O6 B583767 D-Glucose-4-C-d CAS No. 56570-89-9](/img/structure/B583767.png)
D-Glucose-4-C-d
Overview
Description
D-Glucose is a monosaccharide (simple sugar) and a vital source of energy for living organisms . It exists in a cyclic form, containing six carbon atoms and is naturally present in all plants and fruits in free or bound state . It is synthesized by the process, gluconeogenesis, in the liver and kidney .
Synthesis Analysis
D-Glucose can be synthesized from D-allose through izumoring cascade epimerization . In a study, Escherichia coli was engineered to co-express D-galactose: H+ symporter (GalP), D-glucose isomerase (DGI), D-allulose 3-epimerase (DAE), and ribose-5-phosphate isomerase (RPI), thereby constructing an in vivo Izumoring pathway for yielding D-allose from D-glucose .
Molecular Structure Analysis
Molecular modelling using semiempirical methods AM1, PM3, PM5 and, MINDO as well as the Density Functional Theory method BLYP/DZVP respectively were used to calculate the structure and vibrational spectra of d-glucose . The calculated data show that both molecules are not linear; ground state and the number for the point-group C is equal to 1 .
Chemical Reactions Analysis
Uridine diphosphate (UDP)-Galactose/Glucose-4-epimerase (UGE) is the third enzyme involved in the Leloir pathway. It catalyzes the conversion of UDP-Galactose to UDP-Glucose, which is a rate-limiting step for polysaccharides biosynthesis .
Physical And Chemical Properties Analysis
D-Glucose is water-soluble and is also soluble in acetic acid . It is odourless and sweet to taste .
Scientific Research Applications
Biological Production of D-Mannose
D-Glucose-4-C-d is an epimer of glucose at the C-2 position and exists in nature as a component of mannan . It has 60 and 86% sweetness than that of sucrose and D-glucose, respectively . Because of its low-calorie and nontoxic features, D-mannose is used widely in food, medicine, cosmetic, and food-additive industries .
Health Benefits
D-Glucose-4-C-d exhibits many physiologic benefits on health: immune system, diabetes mellitus, intestinal diseases, and urinary tract infections . It is used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .
Skincare Products
D-Glucose-4-C-d is used in skincare products. For example, Wivell and Deckner (1995) invented a skincare product containing D-glucose, D-mannose, and D-glucuronic acid, which can cleanse and moisturize the skin .
Enzymatic Conversion
D-Glucose-4-C-d can be catalyzed by various enzymes. For example, CEase from C. saccharolyticus can catalyze D-glucose, D-mannose, D-xylose, D-lyxose, and D-fructose through epimerization at the C-2 position .
Production of D-Gluconic Acid
Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone producing hydrogen peroxide (H 2 O 2) as a by-product, with molecular oxygen acting as an electron acceptor . The first product is non-enzymatically hydrolyzed to D-gluconic acid .
ATP Synthesis and ROS Generation
In the cells, D-glucose induces ATP synthesis and promotes the generation of ROS .
Mechanism of Action
Target of Action
D-Glucose, also known as dextrose, is a simple sugar that plays a vital role in the body’s metabolism . It is the primary energy source for most cells in the body and is particularly important for the brain and muscles during physical activity . The primary targets of D-Glucose are the cells that require energy, where it is used in the production of ATP, the main energy currency of the cell .
Mode of Action
D-Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is also involved in the production of other biomolecules such as vitamin C .
Biochemical Pathways
D-Glucose is involved in several biochemical pathways, the most important of which is glycolysis . In glycolysis, glucose is broken down to produce pyruvate, ATP, and NADH . This process provides the cell with ATP under anaerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Pharmacokinetics
D-Glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated . It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .
Result of Action
The result of D-Glucose action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . It also plays a role as a signaling molecule to control glucose and energy homeostasis . Moreover, it can act as precursors to generate other biomolecules such as vitamin C .
Action Environment
The action of D-Glucose is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the complete breakdown of glucose in the process of aerobic respiration . Additionally, the pH level, temperature, and the presence of certain enzymes can also affect the rate at which glucose is metabolized .
Future Directions
The future of carbohydrate-containing drugs like D-Glucose lies in five potential directions: pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials . The development of non-invasive and continuous glucose monitoring devices is also a promising direction .
properties
IUPAC Name |
(3R,4R,5S,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KHOLKCTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H](OC([C@@H]([C@@H]1O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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